
2-Ethoxy-4,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,5-dimethoxybenzaldehyde is an organic compound belonging to the benzaldehyde family. It is characterized by the presence of ethoxy and dimethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4,5-dimethoxybenzaldehyde typically involves the reaction of salicylaldehyde with an amine in a solvent such as ethanol or methylbenzene. The mixture is heated to reflux for 12-14 hours, followed by distillation and recrystallization. The product is then reacted with bromoethane and an acid-acceptor (e.g., potassium carbonate, sodium tert-butoxide) in a solvent like dimethyl sulfoxide or tetrahydrofuran at 80°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimized reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium or platinum under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4,5-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-dimethoxybenzaldehyde involves its interaction with cellular components, leading to various biochemical effects. For instance, it can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets molecular pathways involved in oxidative stress response, such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
- 2-Benzyloxy-4,5-dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
Comparison: 2-Ethoxy-4,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
250638-02-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethoxy-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-4-15-9-6-11(14-3)10(13-2)5-8(9)7-12/h5-7H,4H2,1-3H3 |
InChI Key |
DZSYTGNLEIYTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



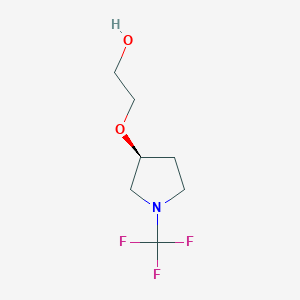

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
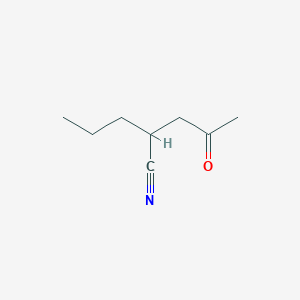
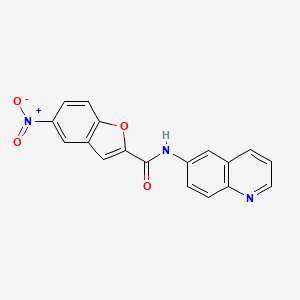
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

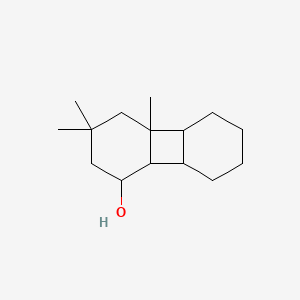

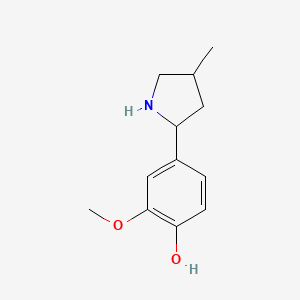
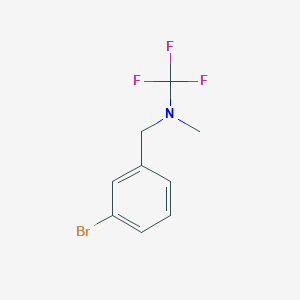
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
